5-Silaspiro[4.4]nonane
Overview
Description
5-Silaspiro[4.4]nonane is an organosilicon compound with the molecular formula C₈H₁₆Si. It features a unique spirocyclic structure where a silicon atom is incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Silaspiro[4.4]nonane typically involves the intramolecular hydrosilation of bis(alkenyl)dihydrosilane. This reaction is catalyzed by rhodium(I) complexes, which facilitate the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Silaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the silicon with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various organosilicon compounds depending on the substituents introduced.
Scientific Research Applications
5-Silaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds and polymers.
Materials Science: Its rigid spirocyclic structure makes it useful in the design of novel materials with specific mechanical and electronic properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which 5-Silaspiro[4.4]nonane exerts its effects largely depends on its chemical reactivity. The silicon atom in the spirocyclic structure can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are primarily related to its interactions with other chemical species, leading to the formation of new compounds or materials .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: A hydrocarbon analog without the silicon atom.
Silacyclopentane: A simpler organosilicon compound with a single ring structure.
Spirosilane Derivatives: Compounds with similar spirocyclic structures but different substituents on the silicon atom.
Uniqueness
5-Silaspiro[4.4]nonane is unique due to the incorporation of a silicon atom into a spirocyclic framework, which imparts distinct chemical and physical properties.
Biological Activity
5-Silaspiro[4.4]nonane is a unique spirocyclic compound that incorporates silicon into its structure, which influences its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes silicon atoms, which can significantly alter the chemical reactivity and biological interactions of the compound compared to its carbon-only counterparts. The presence of silicon is known to enhance certain biological activities, particularly as it relates to interactions with biological targets such as receptors and enzymes.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₉H₁₄OSi |
Molecular Weight | 170.29 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related cellular damage, which is linked to various diseases, including cancer and neurodegenerative disorders. The silicon atom's presence enhances the compound's ability to scavenge free radicals.
Neuroprotective Effects
Studies have shown that compounds containing silicon can exhibit neuroprotective effects. For instance, this compound was evaluated for its potential to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to harmful agents.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has shown efficacy against several bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antioxidant | Effective in scavenging free radicals |
Neuroprotective | Reduces apoptosis in neuronal cells |
Antimicrobial | Active against multiple bacterial strains |
Case Study 1: Neuroprotection in Cellular Models
In a study conducted by Chemyshev et al., the neuroprotective effects of this compound were assessed using cultured neuronal cells subjected to oxidative stress. The results indicated a reduction in cell death by approximately 40% when treated with this compound compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for antibiotic development .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that incorporate silicon into the spirocyclic framework. Various methods have been reported, including:
- Rh-Catalyzed Cyclization : This method effectively constructs the spirocyclic structure while introducing chirality at specific centers .
- Hydrolytic Polycondensation : This approach allows for the formation of siloxane-based compounds with spiro structures through controlled polymerization techniques .
Properties
IUPAC Name |
5-silaspiro[4.4]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBQAKUIDSTTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555994 | |
Record name | 5-Silaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-51-2 | |
Record name | 5-Silaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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